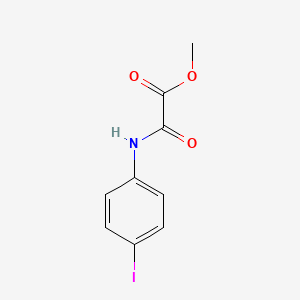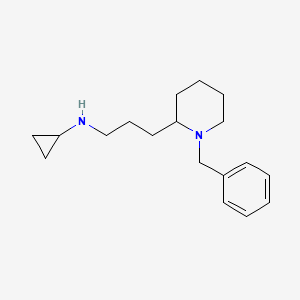
1-Phenoxyethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenol, 1-phenoxy-, also known as 2-phenoxyethanol, is an organic compound with the chemical formula C₈H₁₀O₂. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. It is widely used in various industries due to its versatile properties, including its role as a preservative, solvent, and antiseptic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenol, 1-phenoxy-, is commonly synthesized through the hydroxyethylation of phenol. This process involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Another method involves the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture. This method is advantageous for producing high-purity phenoxyethanol .
Industrial Production Methods
In industrial settings, the production of ethenol, 1-phenoxy-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-quality phenoxyethanol suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethenol, 1-phenoxy-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form phenoxyethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethane.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethenol, 1-phenoxy-, has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for cellulose acetate, dyes, inks, and resins.
Biology: It serves as an antiseptic and preservative in biological samples and formulations.
Medicine: It is used as a preservative in vaccines and pharmaceuticals due to its antimicrobial properties.
Industry: It is employed as a perfume fixative, insect repellent, and anesthetic in fish aquaculture.
Mecanismo De Acción
Ethenol, 1-phenoxy-, exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Phenetole: An ether with similar aromatic properties but lacks the hydroxyl group.
Phenyl cellosolve: Another glycol ether with similar solvent properties but different molecular structure.
Uniqueness
Ethenol, 1-phenoxy-, is unique due to its combination of glycol ether and phenol ether properties. This dual functionality allows it to serve as both a solvent and an antimicrobial agent, making it highly versatile in various applications .
Propiedades
Número CAS |
32666-75-4 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-phenoxyethenol |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2 |
Clave InChI |
BTZDVSBDHTYXIH-UHFFFAOYSA-N |
SMILES canónico |
C=C(O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)



![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)





![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)
